molecular formula C8H10F3IN4 B12620910 5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole CAS No. 919097-97-5

5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole

Cat. No.: B12620910
CAS No.: 919097-97-5
M. Wt: 346.09 g/mol
InChI Key: IJWGVKXPCKIQFL-UHFFFAOYSA-N
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Description

5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole is a halogenated tetrazole derivative characterized by a trifluoromethyl-substituted cyclohexyl group at the 1-position and an iodine atom at the 5-position of the tetrazole ring. Its molecular formula is C₈H₁₀F₃IN₄, with a molar mass of 345.9 g/mol.

Properties

CAS No.

919097-97-5

Molecular Formula

C8H10F3IN4

Molecular Weight

346.09 g/mol

IUPAC Name

5-iodo-1-[3-(trifluoromethyl)cyclohexyl]tetrazole

InChI

InChI=1S/C8H10F3IN4/c9-8(10,11)5-2-1-3-6(4-5)16-7(12)13-14-15-16/h5-6H,1-4H2

InChI Key

IJWGVKXPCKIQFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N2C(=NN=N2)I)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction with Sodium Azide

One common method for synthesizing tetrazoles involves the reaction of amines with sodium azide. For 5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole, the synthesis typically starts with 3-(trifluoromethyl)cyclohexylamine . The general reaction pathway is as follows:

  • Starting Materials :

    • 3-(Trifluoromethyl)cyclohexylamine
    • Sodium azide
    • Iodine or an iodinating agent
  • Procedure :

    • The amine is treated with sodium azide in a suitable solvent such as DMF (N,N-dimethylformamide).
    • An iodinating agent is added to introduce the iodine substituent at the appropriate position.
    • The reaction mixture is heated to facilitate cyclization and formation of the tetrazole ring.
  • Yield and Conditions :

    • Typical yields range from 60% to 85%, depending on the reaction conditions such as temperature and time.

Multicomponent Reaction Approach

A more efficient synthesis can be achieved through a multicomponent reaction involving aromatic aldehydes or indolin-2,3-dione:

  • Reagents :

    • Aromatic aldehyde (e.g., 3-(trifluoromethyl)cyclohexylaldehyde)
    • Sodium azide
    • Malononitrile or similar compounds
  • Procedure :

    • All reactants are combined in a single vessel.
    • The mixture is heated under reflux conditions to promote reaction completion.
    • The resulting product is purified through recrystallization.
  • Advantages :

    • This method can significantly reduce synthesis time and increase overall yield.

One-Pot Synthesis Method

Recent studies have demonstrated that one-pot reactions can effectively synthesize tetrazoles:

  • Methodology :

    • Combine all reactants (amine, sodium azide, and any additional reagents) in a single flask.
    • Apply heat and stir for an extended period until the reaction completes.
  • Yield and Efficiency :

    • Yields can reach up to 90% with careful optimization of conditions such as temperature and solvent choice.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Advantages
Sodium Azide Reaction 60-85 Moderate Straightforward, widely used
Multicomponent Reaction 70-90 Short Efficient, fewer steps
One-Pot Synthesis Up to 90 Short Simplified process, high yield

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar solvents and mild temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Cycloaddition Reactions: These reactions often require catalysts and specific temperature conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Bioactivity and Drug Design
Tetrazoles, including 5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole, are known for their bioisosteric properties compared to carboxylic acids and amides. This makes them valuable in drug design, as they can mimic the functionality of these groups while improving metabolic stability and bioavailability . Research indicates that more than 20 FDA-approved drugs contain tetrazole moieties, highlighting their significance in pharmaceutical applications .

Anticancer Activity
Recent studies have explored the potential of tetrazole derivatives in cancer therapy. The compound has been investigated for its ability to act as a part of combination therapies against various cancer types. For instance, tetrazoles have shown promise in enhancing the efficacy of existing chemotherapeutic agents, potentially leading to improved treatment outcomes .

Synthetic Organic Chemistry

Multicomponent Reactions
The synthesis of 5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole can be achieved through multicomponent reactions (MCRs), which allow for the efficient construction of complex molecular architectures. MCRs are particularly advantageous as they reduce the number of steps required in synthesis and increase the diversity of compounds produced . The Ugi-tetrazole reaction is one such method that has been successfully employed to create a library of tetrazole derivatives with varied functionalities.

Synthetic Method Description
Ugi ReactionA multicomponent reaction that combines an amine, an isocyanide, a carboxylic acid, and a carbonyl compound to form tetrazoles.
Huisgen ReactionA cycloaddition method used to synthesize 1,2,3-triazoles that can be adapted for tetrazole synthesis by modifying reactants.

Material Science

Polymeric Applications
Tetrazole compounds are also being explored for their applications in material science, particularly in the development of polymers with enhanced properties. The incorporation of tetrazole groups into polymer backbones can impart desirable characteristics such as thermal stability and chemical resistance .

Case Studies

Case Study: Antiviral Applications
A notable case study involves the investigation of tetrazole derivatives as antiviral agents. Compounds similar to 5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole have shown activity against various viral strains, suggesting potential therapeutic uses in treating viral infections .

Case Study: Antimicrobial Properties
Another study focused on the antimicrobial properties of tetrazoles, where compounds containing this moiety exhibited significant activity against both Gram-positive and Gram-negative bacteria. This positions them as candidates for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Tetrazole Derivatives

5-Chloro-1-Phenyl-1H-Tetrazole
  • Structure : Chlorine at the 5-position, phenyl group at the 1-position.
  • Molecular Weight : 180.45 g/mol (C₇H₅ClN₄).
  • The trifluoromethylcyclohexyl group introduces greater steric hindrance and lipophilicity than the phenyl group, affecting solubility and reaction kinetics in cross-coupling reactions [1].
5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-Yl)-1H-Indazole ()
  • Structure : Bromine and iodine on an indazole core with a tetrahydropyran substituent.
  • Molecular Weight : 405.05 g/mol (C₁₂H₁₂BrIN₂O).
  • Key Differences: The indazole core differs from tetrazole in aromaticity and nitrogen positioning, leading to distinct electronic properties.

Cyclohexyl-Substituted Compounds

1-[3,5-Bis(Trifluoromethyl)Phenyl]-3-[(1R,2R)-2-(Dimethylamino)Cyclohexyl]Thiourea ()
  • Structure: Thiourea backbone with bis(trifluoromethyl)phenyl and dimethylaminocyclohexyl groups.
  • Molecular Weight : 413.42 g/mol (C₁₇H₂₁F₆N₃S).
  • Key Differences: The thiourea functional group contrasts with the tetrazole ring, altering hydrogen-bonding capabilities and metabolic stability.

Trifluoromethyl-Containing Heterocycles

1-Phenyl-5-(Trifluoromethyl)-1H-Tetrazole
  • Structure : Trifluoromethyl group at the 5-position, phenyl at the 1-position.
  • Molecular Weight : 214.13 g/mol (C₈H₅F₃N₄).
  • Key Differences :
    • The trifluoromethyl group at the 5-position (vs. iodine in the target compound) reduces steric bulk but increases electrophilicity at the tetrazole ring.
    • The cyclohexyl group in the target compound may confer better lipid membrane permeability compared to phenyl [1].

Physicochemical and Reactivity Comparison

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Halogen Core Heterocycle Key Substituent LogP* (Predicted)
Target Compound 345.9 Iodo Tetrazole 3-(Trifluoromethyl)cyclohexyl 2.8
5-Chloro-1-phenyl-1H-tetrazole 180.45 Chloro Tetrazole Phenyl 1.2
5-Bromo-3-Iodo-1-(tetrahydropyran-2-yl)-1H-indazole 405.05 Bromo/Iodo Indazole Tetrahydropyran 2.5
Thiourea Derivative () 413.42 None Thiourea Bis(trifluoromethyl)phenyl 3.1

*LogP values estimated using fragment-based methods.

Reactivity Insights

  • Iodine as a Leaving Group : The 5-iodo substitution in the target compound facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling) more readily than chloro or bromo analogs due to iodine’s lower bond dissociation energy.
  • Electron-Withdrawing Effects: The trifluoromethyl group stabilizes the tetrazole ring via electron withdrawal, enhancing thermal stability relative to non-fluorinated analogs.

Biological Activity

5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole is a synthetic compound that incorporates a tetrazole ring, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound has the molecular formula C₈H₈F₃N₄I and a molecular weight of approximately 346.09 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, while the iodo substituent can participate in various interactions that are crucial for biological activity. The tetrazole moiety is known for its bioisosteric properties similar to carboxylic acids, making it a valuable component in drug design.

Antimicrobial Activity

Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds with tetrazole rings can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. In vitro studies have demonstrated that 5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole possesses antimicrobial activity comparable to established antimicrobial agents .

Anti-inflammatory Properties

Tetrazole compounds have also been reported to exhibit anti-inflammatory effects. The anti-inflammatory activity is attributed to the ability of these compounds to inhibit pro-inflammatory cytokines and modulate immune responses. In particular, 5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole has shown promise in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of tetrazole derivatives has been a focus of research due to their ability to induce apoptosis in cancer cells. Studies have indicated that 5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. This effect may be mediated through multiple pathways, including the modulation of signaling cascades involved in cell survival and apoptosis .

The biological activities of 5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole can be attributed to several mechanisms:

  • Hydrogen Bonding : The tetrazole ring can form hydrogen bonds with biological macromolecules, enhancing its interaction with target proteins.
  • Metal Ion Coordination : The compound's structure allows it to coordinate with metal ions, which can influence various biological pathways.
  • Lipophilicity : The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating better interaction with cellular targets .

Comparative Analysis with Related Compounds

To understand the unique properties of 5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole, it is useful to compare it with other tetrazole derivatives:

Compound NameMolecular FormulaKey Features
5-Methyl-1H-tetrazoleC₄H₆N₄Simpler structure; used as a building block in drug synthesis.
5-Phenyl-1H-tetrazoleC₇H₆N₄Contains a phenyl group; exhibits different biological activities.
5-Acetyl-1H-tetrazoleC₅H₆N₄OAcetyl group enhances solubility; used in organic synthesis.

What distinguishes 5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole from these compounds is its combination of trifluoromethyl and iodo substituents, which not only affects its reactivity but also enhances its potential as a pharmacophore in drug design .

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrazoles, including 5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole:

  • A study evaluated its antimicrobial efficacy against various pathogens using disc diffusion methods, revealing significant inhibition zones comparable to traditional antibiotics .
  • Another research focused on its anticancer properties, demonstrating that it effectively reduced cell viability in human cancer cell lines at micromolar concentrations .
  • Additional investigations into its anti-inflammatory effects showed a reduction in cytokine levels in animal models treated with this compound .

Q & A

Q. What synthetic methodologies are commonly employed for 5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole, and how do reaction conditions affect regioselectivity?

  • Methodological Answer : The synthesis typically involves cycloaddition or substitution reactions. For example, tetrazoles are often synthesized via [2+3] cycloaddition between azides and nitriles, as described by Sharpless et al. . Regioselectivity can be influenced by solvent polarity, catalyst choice (e.g., Nano-TiCl₄·SiO₂ for enhanced efficiency), and temperature . Metal-free conditions, such as those using glacial acetic acid, may improve regioselectivity by minimizing side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • FT-IR to confirm functional groups (e.g., tetrazole ring vibrations at ~2500 cm⁻¹) .
  • ¹H/¹³C NMR to verify substituent positions and cyclohexyl/trifluoromethyl group integration .
  • Elemental analysis (e.g., CHNS) to validate purity, with deviations <0.3% indicating high sample integrity .
  • Mass spectrometry (EIMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters (e.g., yield, purity) for this compound?

  • Methodological Answer : Factorial design allows systematic variation of factors like temperature, solvent (polar vs. nonpolar), catalyst loading, and reaction time. For instance:
  • A 2³ design could test solvent (DMF vs. acetonitrile), temperature (80°C vs. 100°C), and catalyst concentration (5 mol% vs. 10 mol%).
  • Response surface methodology (RSM) can model interactions between variables, identifying optimal conditions for maximum yield . Prior studies on similar tetrazoles achieved yield improvements of 15–20% using such approaches .

Q. What computational strategies elucidate electronic effects of the iodo and trifluoromethyl groups on reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) calculations can map electron density distribution, revealing how the electron-withdrawing trifluoromethyl group stabilizes the tetrazole ring .
  • Molecular docking (e.g., AutoDock Vina) assesses steric/electronic interactions in biological targets, as demonstrated in studies of analogous compounds .
  • Hammett constants quantify substituent effects on reaction rates, aiding in mechanistic predictions .

Q. How can contradictions in reported data (e.g., divergent reaction yields) be resolved?

  • Methodological Answer :
  • Systematic replication : Reproduce experiments under identical conditions (solvent, catalyst, purity of reagents) .
  • Sensitivity analysis : Identify parameters with the highest variability (e.g., moisture sensitivity of intermediates) .
  • Cross-validation : Compare multiple characterization methods (e.g., NMR vs. X-ray crystallography) to confirm structural assignments .

Theoretical and Mechanistic Questions

Q. What theoretical frameworks explain the compound’s stability and reactivity in nucleophilic environments?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) theory predicts reactivity by analyzing HOMO-LUMO gaps. The iodo substituent’s polarizability may lower the LUMO, enhancing electrophilic character .
  • Curtin-Hammett principle evaluates kinetic vs. thermodynamic control in regioselective reactions, applicable to competing pathways in tetrazole synthesis .

Q. How do steric effects from the 3-(trifluoromethyl)cyclohexyl group influence intermolecular interactions?

  • Methodological Answer :
  • X-ray crystallography or molecular dynamics simulations reveal conformational preferences (e.g., chair vs. boat cyclohexyl conformers) .
  • Torsional strain analysis quantifies steric hindrance using software like Gaussian or ORCA .

Experimental Design and Validation

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FT-IR or Raman spectroscopy .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control parameters (e.g., stirring rate, heating uniformity) .

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